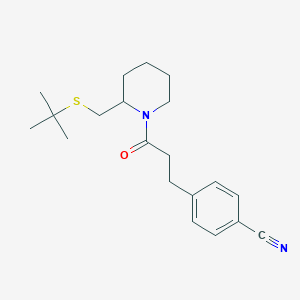
1,3-Bis(2-methylbut-3-yn-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-methylbut-3-yn-2-yl)urea is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is also known by its IUPAC name, N,N’-bis(1,1-dimethyl-2-propynyl)urea . This compound is characterized by the presence of two 2-methylbut-3-yn-2-yl groups attached to a urea moiety, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylbut-3-yn-2-yl)urea can be synthesized through the reaction of 2-methylbut-3-yn-2-ylamine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine . The reaction typically proceeds under mild conditions, with the amine reacting with the phosgene to form the corresponding isocyanate intermediate, which then reacts with another equivalent of the amine to yield the final urea product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,3-Bis(2-methylbut-3-yn-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Bis(2-methylbut-3-yn-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 1,3-Bis(2-methylbut-3-yn-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
2-Methylbut-3-yn-2-yl carbamate: A related compound with similar structural features but different functional groups.
2-Methylbut-3-yn-2-ol: Another structurally related compound with a hydroxyl group instead of the urea moiety.
Uniqueness
1,3-Bis(2-methylbut-3-yn-2-yl)urea is unique due to the presence of two 2-methylbut-3-yn-2-yl groups attached to a urea moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1,3-bis(2-methylbut-3-yn-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRPTFVWYBDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)NC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806316.png)

![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)

![2,6-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2806320.png)
![4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2806323.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2806326.png)

